(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone is a versatile chemical compound used in scientific research due to its diverse applications. Its unique structure makes it suitable for studies related to drug discovery, medicinal chemistry, and material science, providing valuable insights into potential therapeutic interventions and material development.
Mechanism of Action
Target of Action
The primary target of (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone is the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The compound affects the arachidonic acid pathway, specifically the conversion of arachidonic acid to prostaglandins . By inhibiting the COX enzymes, the compound reduces the production of prostaglandins, which are key mediators of inflammation .
Result of Action
The inhibition of COX enzymes by this compound results in a reduction of the inflammatory response . This is evidenced by the decreased production of prostaglandins, which are key mediators of inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of 4-Chlorobenzo[d]thiazole: This involves the reaction of 4-chloroaniline with carbon disulfide and sulfur, followed by cyclization.
Synthesis of Piperidine Derivative: The piperidine ring is introduced through a nucleophilic substitution reaction.
Coupling Reaction: The final step involves coupling the piperidine derivative with 4-Chlorobenzo[d]thiazole and pyridine-2-ylmethanone under specific conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques like continuous flow chemistry and automated synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine commonly used as a ligand for chelating with metal ions.
4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative used in various chemical syntheses.
Uniqueness
What sets (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone apart is its unique combination of functional groups, which confer specific reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions and targeted effects.
Properties
IUPAC Name |
[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c19-13-4-3-6-15-16(13)21-18(25-15)24-12-7-10-22(11-8-12)17(23)14-5-1-2-9-20-14/h1-6,9,12H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZMNTKHAKZGSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.